(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide
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Overview
Description
The compound contains several functional groups, including a benzodioxole, a thiazolidinone, and a butanamide. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The thiazolidinone group is a heterocyclic compound that has sulfur and nitrogen in the ring. It is often found in various drugs due to its wide range of biological activities . The butanamide group is a type of amide and is a common functional group in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, thiazolidinone, and butanamide groups would likely influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzodioxole group might undergo reactions typical of aromatic ethers, while the thiazolidinone and butanamide groups might undergo reactions typical of their respective functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor Activity
A notable application of compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide is in the field of cancer research. Studies have shown that these compounds demonstrate moderate antitumor activity against various malignant tumor cells, particularly effective against renal cancer cell lines (V. Horishny et al., 2020). Additionally, certain derivatives have shown potential as anti-cancer agents, highlighting the significance of these compounds in cancer chemotherapy (M. Hsu et al., 2020).
Anticonvulsant Properties
Compounds structurally related to this compound have been investigated for their potential as anticonvulsant agents. Some of these derivatives showed high protection against seizures in experimental models, suggesting their utility in epilepsy treatment (Shiyang Dong et al., 2019).
Antimicrobial Activity
These compounds also exhibit antimicrobial properties. For instance, specific derivatives have shown activity against Staphylococcus aureus, indicating their potential in the treatment of infections caused by this bacterium (D. A. Frolov et al., 2017).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of these compounds. For instance, studies have explored the reactions of similar thiazolidine derivatives with nitrile oxides, contributing to the understanding of their chemical behavior and potential modifications for specific applications (K. Kandeel et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-19(2,3)20-16(22)5-4-8-21-17(23)15(27-18(21)26)10-12-6-7-13-14(9-12)25-11-24-13/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMDFWOVUPJHX-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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